molecular formula C12H14O2 B6256270 (4E)-2-methyl-5-phenylpent-4-enoic acid CAS No. 351207-68-6

(4E)-2-methyl-5-phenylpent-4-enoic acid

Cat. No.: B6256270
CAS No.: 351207-68-6
M. Wt: 190.2
InChI Key:
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Description

(4E)-2-methyl-5-phenylpent-4-enoic acid: is an organic compound characterized by its unique structure, which includes a phenyl group and a pent-4-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (4E)-2-methyl-5-phenylpent-4-enoic acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from a halogenated precursor, such as 4-bromo-2-methyl-5-phenylpent-4-ene. The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.

    Aldol Condensation: Another synthetic route involves aldol condensation, where an aldehyde and a ketone are combined under basic conditions to form the desired product. This method requires careful control of reaction conditions to ensure the formation of the (4E) isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or aldol condensations, optimized for yield and purity. These processes often require specialized equipment and conditions to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4E)-2-methyl-5-phenylpent-4-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can convert the alkene moiety into a diol or further oxidize it to a carboxylic acid.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon. This process can reduce the alkene to an alkane, yielding 2-methyl-5-phenylpentanoic acid.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl group. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine, chlorine).

Major Products:

    Oxidation: Diols, carboxylic acids.

    Reduction: 2-methyl-5-phenylpentanoic acid.

    Substitution: Nitro, halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (4E)-2-methyl-5-phenylpent-4-enoic acid serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules that interact with specific biological targets.

    Biochemical Studies: It can be used in studies to understand enzyme-substrate interactions and metabolic pathways.

Industry:

    Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.

    Material Science: Its derivatives can be used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (4E)-2-methyl-5-phenylpent-4-enoic acid depends on its application. In drug development, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways.

Comparison with Similar Compounds

    (4E)-2-methyl-5-phenylpent-4-enoic acid: Unique due to its specific structure and reactivity.

    2-methyl-5-phenylpentanoic acid: Similar but lacks the alkene moiety, affecting its reactivity and applications.

    Phenylacetic acid: Shares the phenyl group but has a different carbon chain structure, leading to different chemical properties.

Properties

CAS No.

351207-68-6

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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